molecular formula C13H15F3N2O B3167881 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 926193-49-9

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B3167881
CAS No.: 926193-49-9
M. Wt: 272.27 g/mol
InChI Key: BFBGDELLJBHFMH-UHFFFAOYSA-N
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Description

Chemical Significance of Seven-Membered Nitrogen-Containing Heterocycles

Seven-membered nitrogen-containing heterocycles, such as diazepanes, are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. These structures are integral components of numerous biologically active molecules and approved pharmaceuticals. Their unique three-dimensional conformations allow them to interact with a wide array of biological targets with high specificity and affinity. The presence of nitrogen atoms within the seven-membered ring imparts crucial physicochemical properties, including the ability to form hydrogen bonds and act as basic centers, which are often essential for molecular recognition and binding to enzymes and receptors. The structural diversity and synthetic tractability of these scaffolds have made them a cornerstone in the development of novel therapeutic agents across various disease areas.

Overview of 1,4-Diazepanes as Privileged Structures in Drug Discovery

The concept of "privileged structures" in drug discovery refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 1,4-diazepane nucleus is a quintessential example of such a scaffold. jocpr.com Its inherent conformational flexibility, combined with the ability to introduce a wide range of substituents at various positions, allows for the fine-tuning of its pharmacological profile.

Derivatives of 1,4-diazepane have been reported to exhibit a remarkable spectrum of biological activities. benthamscience.comnih.govresearchgate.net This versatility has cemented the status of the 1,4-diazepane ring system as a valuable template in the design of new drugs. jocpr.com The broad therapeutic potential of this scaffold is a testament to its privileged nature in medicinal chemistry. nih.govsemanticscholar.org

Biological Activities of 1,4-Diazepane Derivatives
Biological ActivityTherapeutic AreaReference Example
AntipsychoticCentral Nervous SystemClozapine (a dibenzodiazepine)
AnxiolyticCentral Nervous SystemBentazepam (a benzodiazepine)
AnticonvulsantCentral Nervous SystemDiazepam (a benzodiazepine)
AntimicrobialInfectious DiseasesVarious synthetic derivatives
AnticancerOncologyVarious synthetic derivatives
AnthelminticInfectious DiseasesVarious synthetic derivatives

Contextualization of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane within Diazepane Research

The compound this compound represents a specific iteration of the versatile 1,4-diazepane scaffold, featuring a 2-(trifluoromethyl)benzoyl group attached to one of the nitrogen atoms. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure allows for a contextual understanding based on the well-established principles of medicinal chemistry.

The key structural features of this compound are the 1,4-diazepane ring and the trifluoromethyl-substituted benzoyl moiety. The trifluoromethyl (-CF3) group is a widely used functional group in drug design due to its unique electronic properties and metabolic stability. Its incorporation can significantly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic profile. The benzoyl group provides a rigid aromatic system that can participate in various non-covalent interactions with biological targets.

The synthesis of such a compound would likely involve the acylation of a 1,4-diazepane precursor with 2-(trifluoromethyl)benzoyl chloride or a related activated carboxylic acid derivative. The investigation of this compound and its analogues could be a promising avenue for the discovery of novel therapeutic agents, leveraging the privileged nature of the 1,4-diazepane scaffold and the advantageous properties of the trifluoromethyl group.

Key Structural Features of this compound
Structural ComponentDescriptionPotential Contribution to Biological Activity
1,4-Diazepane RingA seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.Provides a flexible, three-dimensional scaffold that can be readily functionalized. Acts as a "privileged structure" capable of interacting with multiple biological targets.
Benzoyl GroupAn aromatic phenyl ring attached to a carbonyl group.Offers a rigid platform for interaction with target proteins through pi-pi stacking and other non-covalent interactions. The carbonyl group can act as a hydrogen bond acceptor.
Trifluoromethyl (-CF3) GroupA methyl group where the three hydrogen atoms are replaced by fluorine atoms, positioned at the ortho- position of the benzoyl ring.Enhances metabolic stability, increases lipophilicity, and can modulate the electronic properties of the aromatic ring, potentially improving binding affinity and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18/h1-2,4-5,17H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGDELLJBHFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Trifluoromethyl Benzoyl 1,4 Diazepane and Analogues

General Synthetic Routes to the 1,4-Diazepane Core

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis has been approached through various chemical strategies, including cyclization and substitution reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,4-diazepane core. These methods typically involve the reaction of a bifunctional amine with a bifunctional carbonyl compound or its equivalent, leading to the formation of the seven-membered ring through a dehydration process. A common strategy for forming substituted diazepines is the one-pot condensation between a diamine, such as o-phenylenediamine, and a carbonyl compound. nih.gov

For the saturated 1,4-diazepane skeleton, this can be envisioned by reacting a 1,2-diamine like ethylenediamine (B42938) with a three-carbon dielectrophile. More complex diazepine (B8756704) derivatives have been synthesized via the reaction of ketimine intermediates with aldehydes, a process that can be efficiently catalyzed by heteropolyacids (HPAs). nih.gov Another relevant approach is the carbonyl-amine condensation, which serves as the first step in a one-pot synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine. nih.gov This initial condensation forms a bicyclic bisaminal, which is then subjected to reductive amination to yield the final product. nih.gov

Nucleophilic Substitution Reactions in 1,4-Diazepane Synthesis

Nucleophilic substitution is a fundamental reaction type utilized for ring formation. In the context of 1,4-diazepane synthesis, this often involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon center to close the seven-membered ring.

A notable example is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form 1,4-benzodiazepine (B1214927) cores. mdpi.com This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by the amide nitrogen to afford the seven-membered ring. mdpi.com

Another sophisticated strategy involves the ring opening of azetidines. nih.govmdpi.com In this multi-step process, an initial CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction is used to create an azetidine-fused 1,4-diazepine derivative. nih.gov The strained four-membered azetidine (B1206935) ring is then opened by a nucleophile, expanding the heterocyclic system to yield a functionalized 1,4-benzodiazepine. This method highlights how nucleophilic attack can be employed in a ring-expansion strategy to access the diazepine framework. nih.govmdpi.com

Amphoteric Diamination Strategies for Carbon-Substituted Diazepanes

Modern synthetic methods have introduced alkene diamination as a powerful tool for constructing nitrogen-containing heterocycles. This strategy is particularly useful for creating carbon-substituted diazepane analogues, such as 1,4-benzodiazepinones. In a novel approach, a copper-promoted alkene diamination was developed for the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones. nih.gov

This reaction involves the intramolecular cyclization of 2-sulfonamido-N-allyl benzamides with a range of external amines. nih.gov The copper promoter facilitates the addition of both the internal sulfonamide nitrogen and the external amine nitrogen across the allylic double bond, forming the seven-membered ring in a single step. nih.gov A proposed mechanism involves an initial cis-aminocupration followed by the generation of an organocopper(III) intermediate, which undergoes reductive elimination to form the final carbon-nitrogen bond and the diazepinone product. nih.gov This method represents an efficient way to access the diazepine core while simultaneously introducing a substituent on the carbon backbone.

Synthesis of Benzoyl-Substituted 1,4-Diazepanes

Once the 1,4-diazepane core is obtained, the final step is the attachment of the desired acyl group. For the target compound, this involves the selective acylation of one of the secondary amine nitrogens.

Introduction of the 2-(Trifluoromethyl)benzoyl Moiety

The introduction of the 2-(trifluoromethyl)benzoyl group is typically achieved through a standard N-acylation reaction. The most direct method involves reacting 1,4-diazepane with an acylating agent such as 2-(trifluoromethyl)benzoyl chloride. This type of reaction is a fundamental transformation in organic synthesis. orientjchem.org The reaction of benzodiazepines with acyl halides in solvents like benzene (B151609) or toluene (B28343) has been shown to produce N-acylated products. rsc.org

Alternatively, 2-(trifluoromethyl)benzoic acid can be used in the presence of a coupling agent. The compatibility of the trifluoromethyl group in such reactions is well-established, as demonstrated in the synthesis of a ferrocene-based compound using 4-(trifluoromethyl)benzylamine (B1329585) as a key reagent in a multi-component reaction. mdpi.com To achieve mono-acylation of the symmetric 1,4-diazepane, careful control of stoichiometry (using approximately one equivalent of the acylating agent) is crucial to minimize the formation of the di-acylated byproduct.

Reaction Conditions and Catalytic Systems

The N-acylation of amines can be conducted under a wide variety of conditions, ranging from catalyst-free systems to those employing acid or base catalysis. orientjchem.org The choice of conditions depends on the reactivity of the amine and the acylating agent.

In many cases, the acylation of amines with reactive acyl chlorides proceeds efficiently in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. rsc.org For less reactive systems or when using carboxylic acids as the acyl source, catalysts are often employed. A diverse array of catalysts has been reported for N-acylation, including Lewis acids like FeCl₃, Al(OTf)₃, and ZnCl₂. orientjchem.org Palladium catalysts, such as Pd(OAc)₂, have also been used to mediate the N-acylation of tertiary amines with carboxylic acids. acs.org

Furthermore, simple organic acids like acetic acid have been shown to be effective catalysts for the N-acylation of amines using esters as the acyl source. researchgate.netrsc.orgrsc.org In the search for environmentally friendly protocols, reactions have been developed under catalyst-free conditions, sometimes using water as a solvent. orientjchem.org The table below summarizes various catalytic systems and conditions reported for N-acylation reactions relevant to the synthesis of benzoyl-substituted diazepanes.

Catalyst TypeCatalyst Example(s)Acylating AgentBase/AdditiveSolventTemperatureRef.
Lewis Acid FeCl₃, Al(OTf)₃, ZnCl₂Acetic AnhydrideNoneVariedVaried orientjchem.org
Transition Metal Pd(OAc)₂Carboxylic AcidPiv₂OToluene120 °C acs.org
Brønsted Acid Acetic AcidEthyl AcetateNoneEthyl Acetate80–120 °C rsc.orgrsc.org
Heteropolyacid H₃PW₁₂O₄₀Aldehyde/KetimineNoneEthanolReflux nih.gov
None Catalyst-FreeAcetic AnhydrideNoneWaterVaried orientjchem.org

Advanced Synthetic Process Optimization

The optimization of synthetic processes for pharmacologically relevant molecules like 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane is critical for ensuring efficiency, safety, and scalability. Modern advancements in chemical engineering and data science have introduced sophisticated techniques that move beyond traditional batch processing, offering greater control and higher throughput.

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from conventional batch production methods. durham.ac.uk In this approach, reactants are continuously pumped through a network of tubes or channels, where they mix and react. nih.gov This methodology offers significant advantages for the synthesis of 1,4-diazepane derivatives, primarily through enhanced control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, mitigating risks associated with highly exothermic reactions and allowing for the use of superheated conditions to accelerate reaction rates safely. durham.ac.uknih.gov

Table 1: Comparison of Batch vs. Flow Synthesis Attributes

Feature Batch Synthesis Flow Chemistry
Scalability Challenging; requires re-optimization Straightforward; "scaling-out"
Heat Transfer Often inefficient Highly efficient
Safety Higher risk with exothermic reactions Improved safety, smaller reaction volumes
Reaction Time Typically longer (hours to days) Significantly shorter (seconds to minutes)
Process Control Limited Precise control over parameters

Chemical Reactivity of 1,4-Diazepane Derivatives

The chemical reactivity of the 1,4-diazepane scaffold is diverse, allowing for a wide range of modifications to tune its physicochemical and pharmacological properties. The key reactive sites include the nitrogen atoms of the diazepane ring and the amide functionality.

The 1,4-diazepane ring system is susceptible to both oxidation and reduction reactions. The nitrogen atoms can undergo oxidation, for instance, to form N-oxides. researchgate.net The metabolism of related benzodiazepine (B76468) compounds often involves oxidation via cytochrome P450 enzymes. researchgate.net Conversely, these N-oxide functionalities can be reduced back to the tertiary amine. researchgate.net

The amide group in derivatives like this compound presents another key site for redox reactions. The carbonyl group can be reduced to a methylene (B1212753) group, converting the amide into a tertiary amine. Furthermore, reductive amination represents a common pathway in the synthesis and modification of 1,4-diazepane derivatives, often employing reducing agents like sodium borohydride (B1222165) to transform imine intermediates into amines. nih.gov The study of tetrahydro-1,4-benzodiazepine derivatives has also confirmed their susceptibility to oxidation-reduction pathways. nih.gov

Modification of the core 1,4-diazepane ring is a key strategy for creating structural analogues. One advanced method involves the modification of fused heterocyclic systems. For example, azetidine-fused 1,4-benzodiazepine compounds can undergo a selective ring-opening reaction when treated with various nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa). nih.gov This process breaks open the four-membered azetidine ring while leaving the seven-membered diazepine ring intact, thereby introducing diverse functional groups onto the structure. nih.gov

Another powerful strategy for synthesizing modified diazepines is through the ring expansion of smaller heterocyclic precursors. nih.gov For instance, substituted pyrimidine (B1678525) rings can be expanded into 1,3-diazepine derivatives upon reaction with suitable nucleophiles. nih.gov This approach allows for the construction of the diazepine core with a variety of substituents, offering a versatile route to novel analogues. nih.gov These ring modification strategies are crucial for exploring the structure-activity relationships of 1,4-diazepane-based compounds.

Table 2: Examples of Ring Modification Reactions for Diazepine Synthesis

Precursor Reagent(s) Resulting Structure Reaction Type
Azetidine-fused 1,4-benzodiazepine NaN₃, KCN, or PhSNa Functionalized 1,4-benzodiazepine Ring-opening substitution
5-Acyl-substituted pyrimidine Potassium phthalimide Substituted 1,3-diazepine Ring expansion

Structural Elucidation and Conformational Analysis of 1 2 Trifluoromethyl Benzoyl 1,4 Diazepane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the connectivity, geometry, and solid-state packing of the molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in both solution and solid phases.

In solution, ¹H and ¹³C NMR spectra confirm the molecular framework by identifying the chemical environments of hydrogen and carbon atoms. The ¹H NMR spectrum typically shows complex multiplets for the diazepane ring protons due to their diastereotopicity and spin-spin coupling. The aromatic protons of the trifluoromethylbenzoyl group appear in the downfield region (7.5-8.0 ppm), while the diazepane methylene (B1212753) protons resonate more upfield (2.5-4.0 ppm). The presence of the acyl group often leads to broadened signals at room temperature, indicative of slow conformational exchange on the NMR timescale, such as ring inversion and amide bond rotation.

¹³C NMR spectroscopy complements the proton data, with distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the CF₃ carbon (quartet, ~125 ppm), and the aliphatic carbons of the diazepane ring (40-60 ppm). researchgate.netnih.gov

Solid-state NMR (SSNMR) provides information about the molecule's structure in the crystalline state. nih.gov Crystalline 1,4-diazepine derivatives have been investigated by SSNMR to understand the effects of crystallographic inequivalence, where multiple, distinct molecular conformations may exist within the crystal lattice. nih.gov This can result in the splitting of NMR signals, providing valuable data on the solid-state conformation and packing.

A representative summary of expected NMR chemical shifts for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoyl Group
Aromatic CH 7.5 - 8.0 (m) 125 - 135
C=O - ~170
CF₃ - ~124 (q)
1,4-Diazepane Ring
CH₂ (adjacent to N-acyl) 3.5 - 4.0 (br m) ~45-50
CH₂ (adjacent to NH) 2.8 - 3.2 (m) ~48
CH₂ (central) 1.8 - 2.2 (m) ~28

Note: Chemical shifts are approximate and can be influenced by solvent and temperature. 'm' denotes multiplet, 'br' denotes broad, 'q' denotes quartet.

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. For N-substituted 1,4-diazepane derivatives, X-ray analysis has often revealed that the seven-membered ring adopts a low-energy twist-boat conformation. nih.govresearchgate.net This conformation is preferred over a chair form as it minimizes steric hindrance and torsional strain, particularly with a bulky substituent on one of the nitrogen atoms.

In the case of this compound, the crystal structure would likely show the diazepine (B8756704) ring in a twist-boat or a related distorted boat-like conformation. researchgate.netacs.org The analysis would also reveal the orientation of the 2-(trifluoromethyl)benzoyl group relative to the diazepine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the diazepine ring, would also be identified, explaining the packing of molecules in the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted 1,4-Diazepane Derivative

Parameter Representative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~9.8
c (Å) ~16.2
β (°) ~95.0
Volume (ų) ~1650
Z (molecules/unit cell) 4

Note: Data are representative of related benzodiazepine (B76468) and diazepine structures and not specific to the title compound. acs.orgmdpi.com

Computational Chemistry for Structural and Conformational Insights

Computational methods are essential for complementing experimental data and providing a deeper understanding of the structural and dynamic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can be used to optimize the geometry of various possible conformers (e.g., chair, boat, twist-boat) and determine their relative energies. nih.gov These calculations can predict the most stable conformation in the gas phase and can be extended to model solvent effects. DFT is also used to calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment and confirm structural interpretations.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its flexibility and conformational preferences in a simulated environment (e.g., in a solvent like water). nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules and calculating the forces between all atoms over time.

The resulting trajectory reveals the dynamic motions of the molecule, such as the interconversion between different ring conformations and the rotation around the amide bond. Analysis of the simulation can quantify the population of different conformational states and the energy barriers between them, providing a detailed picture of the molecule's conformational landscape. frontiersin.org

Conformational Dynamics and Stereochemical Aspects

The conformational flexibility of the 1,4-diazepane ring is a defining feature of this class of compounds. The ring can exist in several conformations, including chair, boat, and twist-boat forms, which can interconvert. The introduction of the N-benzoyl substituent significantly influences this equilibrium.

Studies on related N,N-disubstituted-1,4-diazepanes have shown that a twist-boat conformation is often the most stable. nih.gov This is due to the minimization of transannular steric interactions and torsional strain. For this compound, two key dynamic processes are expected:

Ring Inversion: The diazepine ring can flip between different twist-boat or boat-like conformations. This process has a moderate energy barrier and is often observable by variable-temperature NMR spectroscopy.

Amide Bond Rotation: The C-N bond of the benzoyl group has partial double-bond character, leading to restricted rotation and the possibility of cis and trans isomers. The steric bulk of the ortho-trifluoromethyl group likely imposes a significant barrier to this rotation and may strongly favor one isomer.

These dynamic processes mean that this compound exists not as a single static structure but as an equilibrium of rapidly interconverting conformers. The specific population of these conformers is dictated by the steric and electronic properties of the trifluoromethylbenzoyl substituent.

Ring Inversion Dynamics of the 1,4-Diazepane Ring

The 1,4-diazepane ring, a seven-membered heterocycle, is inherently non-planar and flexible, capable of adopting several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like diazepane can exist in various twist-chair and twist-boat forms, which are often close in energy and can interconvert.

Studies on N,N-disubstituted-1,4-diazepane systems have revealed that a twist-boat conformation can be a low-energy and unexpected conformation. nih.gov This flexibility leads to a dynamic equilibrium between different ring conformers through a process of ring inversion. This process involves the concerted movement of the atoms in the ring, leading to a mirror-image-like conformation.

Table 1: Representative Energy Barriers for Ring Inversion in Seven-Membered Heterocycles

Compound ClassRing SystemEnergy Barrier (kcal/mol)Method
IminoazacycloalkanesSeven-membered iminoazacycloalkane9.5Dynamic NMR

Note: This table presents data from a related class of compounds to illustrate the general magnitude of ring inversion barriers in seven-membered heterocycles.

Atropisomerism in Substituted Diazepane Systems

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In the case of this compound, the bond between the nitrogen atom of the diazepane ring and the carbonyl carbon of the benzoyl group (the N-C(O) bond) is the axis of potential atropisomerism. The rotation around this bond can be significantly restricted by the steric hindrance imposed by the ortho-trifluoromethyl group on the benzoyl ring.

The partial double-bond character of the amide C-N bond further contributes to the rotational barrier. nanalysis.comazom.com When the energy barrier to rotation is sufficiently high, stable and isolable atropisomers (rotational isomers) can exist. The stability of these atropisomers is often classified based on their half-life of interconversion at a given temperature.

While specific data for the trifluoromethyl-substituted compound is not available, studies on related N-acyl and N-sulfonyl derivatives of seven-membered nitrogen heterocycles have demonstrated the feasibility of stable atropisomers. For example, in a series of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, the introduction of a methyl group at a specific position led to the successful separation of stable atropisomers with a high energy barrier to rotation (ΔG‡ = 127.5 kJ/mol). nih.gov This highlights the critical role of substitution in inducing atropisomerism in such systems. nih.govacs.org

The trifluoromethyl group is known for its significant steric bulk, which is expected to create a substantial barrier to rotation around the N-aroyl bond in this compound. This would likely lead to the existence of stable atropisomers at room temperature. The interconversion between these atropisomers would require overcoming a significant energy barrier, as depicted in the general energy profile for atropisomeric interconversion.

Table 2: Rotational Energy Barriers in a Related N-Acyl Seven-Membered Heterocycle System

CompoundSubstituentRotational Barrier (ΔG‡) (kJ/mol)Method
N-tosyl-5H-dibenzo[b,d]azepin-7(6H)-one derivativeHToo rapid for separation at rtChiral HPLC
N-tosyl-5H-dibenzo[b,d]azepin-7(6H)-one derivativeMe127.5Chiral HPLC

Note: This table showcases the effect of substitution on the rotational barrier in a related N-acyl seven-membered heterocyclic system, illustrating the principle of sterically induced atropisomerism.

The study of both the ring dynamics and the atropisomerism of this compound is essential for a complete understanding of its three-dimensional structure and potential interactions with biological targets. The flexible nature of the diazepane ring, combined with the conformational restriction imposed by the ortho-substituted benzoyl group, results in a complex and dynamic molecular system.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Substituents on Pharmacological Activity

The pharmacological activity of diazepane-based compounds is significantly influenced by the nature and position of substituents on the core structure. Modifications to the benzoyl moiety, the diazepane ring, and the attached functional groups can dramatically alter the compound's lipophilicity, binding affinity, and receptor selectivity.

Role of Trifluoromethyl and Halogen Substituents in Lipophilicity and Binding

The inclusion of fluorine-containing groups, such as the trifluoromethyl (CF3) group, is a key strategy in drug design to enhance biological and physicochemical properties. scilit.combohrium.com The trifluoromethyl group, in particular, is known to increase the lipophilicity of molecules, which can facilitate passage through biological membranes. mdpi.comresearchgate.net This increased lipophilicity is attributed to the high electronegativity of fluorine atoms, which can also improve metabolic stability. mdpi.comacs.org The replacement of a hydrogen atom with a trifluoromethyl group is a recognized strategy for reducing metabolism and increasing the half-life of a drug. mdpi.com

Halogen substituents, in general, tend to increase the lipophilicity of molecules. researchgate.net This effect is due to the size and polarizability of the halogen atom, which enhances London dispersion forces, a key interaction for lipophilic substances. researchgate.net The introduction of halogen atoms on aromatic rings can increase the binding affinity of a compound to its target, a principle that has been observed in various classes of molecules. researchgate.net For instance, in the context of benzodiazepines, binding affinity is enhanced by 7- or 2'-halogen substituents. nih.gov The increased lipophilicity and the potential for halogen bonding can contribute to stronger interactions with biological targets. stackexchange.comrsc.org

Impact of Substituents on Lipophilicity
SubstituentGeneral Impact on LipophilicityRationale
Trifluoromethyl (-CF3)IncreaseHigh electronegativity and stability of the C-F bond. mdpi.comresearchgate.net
Halogens (F, Cl, Br, I)IncreaseIncreased size and polarizability leading to stronger London dispersion forces. researchgate.netstackexchange.com

Influence of Aromatic and Aliphatic Substituents on Receptor Selectivity

The nature of aromatic and aliphatic substituents plays a crucial role in determining the receptor selectivity of diazepane derivatives. The diazepine (B8756704) scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile structural qualities that allow for the development of potent and selective inhibitors for various molecular targets. nih.gov Modifications on the aromatic rings can significantly influence interactions with drug targets through phenomena like π-π stacking and hydrogen bonding. mdpi.com

For example, in a series of 1,4-diazepane compounds identified as cannabinoid receptor 2 (CB2) agonists, structure-activity relationship studies focused on improving drug-like parameters, which inherently involves modifications of substituents to enhance selectivity over the cannabinoid receptor 1 (CB1). nih.govnih.gov Similarly, studies on 1,4-benzodiazepines have shown that while the benzene (B151609) ring allows for very little alteration, modifications on the diazepine ring, including the fusion of additional aromatic or heterocyclic rings, can significantly affect pharmacological activity and receptor binding. chemisgroup.us The introduction of different aryl groups can modulate the binding affinity and selectivity for various receptors, including sigma receptors. nih.gov The strategic placement of aromatic and aliphatic groups can therefore steer the compound's activity towards a desired biological target.

Diazepane Ring Modifications and Their Bioactivity Implications

The seven-membered diazepine ring is a flexible scaffold that can adopt different conformations, which is significant for its interaction with receptors. chemisgroup.us Modifications to this ring are a primary focus in SAR studies to alter the pharmacological profile of the resulting compounds. chemisgroup.us The diazepine ring's structural importance is highlighted by its presence in numerous compounds targeting a variety of biological systems. nih.gov

Expanding the diazepine ring or introducing conformational constraints can lead to enhanced affinity for specific receptors. For instance, a series of ring-expanded diazepane-based compounds showed enhanced affinity towards sigma receptor subtypes compared to their piperidine-based counterparts. nih.gov The flexibility of the diazepine ring allows it to mimic protein secondary structures, such as beta-turns and alpha-helices, further broadening the range of biological targets they can interact with. nih.gov Therefore, modifications that alter the conformation and steric properties of the diazepane ring are a powerful tool for modulating the bioactivity of this class of compounds.

Computational Approaches in SAR Derivations

Computational methods are indispensable tools for elucidating the structure-activity relationships of complex molecules like 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of their pharmacological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. frontiersin.org This method is widely used in drug discovery to predict the activity of new compounds and to understand the physicochemical properties that govern their biological effects. wu.ac.th For diazepane derivatives, QSAR models have been developed to predict their inhibitory activity against specific targets. For example, a linear QSAR model was created for 4-N-aryl- nih.govnih.govdiazepane ureas to predict their inhibition of the CXCR3 receptor, identifying key physicochemical descriptors that significantly affect their activity. nih.gov

The development of robust 3D-QSAR models can provide a more detailed understanding of the SAR of a series of compounds. researchgate.net These models can help to visualize the favorable and unfavorable regions for different substituent groups, guiding the design of more potent and selective analogs. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding the binding modes of ligands within the active site of their target receptors and in predicting the strength of their association, or binding affinity. researchgate.netekb.eg

For diazepine-containing derivatives, molecular docking studies have been employed to elucidate their interactions with various biological targets. For instance, docking studies on novel 1,4-diazepane-based sigma ligands helped to confirm strong interactions with the active site of the sigma-1 receptor. nih.gov Similarly, docking has been used to understand the binding of fused pyrrolo[3,2-e] nih.govnih.govdiazepine derivatives to EGFR and CDK2. nih.gov The analysis of ligand-receptor interactions at the molecular level allows for the identification of key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. semanticscholar.orgnih.gov This information is crucial for the rational design of new derivatives with improved affinity and selectivity. nih.govresearchgate.netfrontiersin.org

Computational Approaches in SAR
TechniqueApplication in SARKey Insights Provided
QSAR ModelingPredicts biological activity based on molecular structure. frontiersin.orgIdentifies key physicochemical descriptors influencing activity. nih.gov
Molecular DockingPredicts the binding orientation and affinity of a ligand to its receptor. researchgate.netReveals specific ligand-receptor interactions and binding modes. nih.govnih.gov

Preclinical Pharmacological Profiles and Mechanistic Action of 1 2 Trifluoromethyl Benzoyl 1,4 Diazepane Derivatives

Target Receptor Interactions and Selectivity

Derivatives of the 1,4-diazepane chemical class have been investigated for their modulatory effects on several receptor systems, demonstrating a range of activities from antagonism to agonism.

Orexin (B13118510) Receptor Modulations (OX1R, OX2R)

The orexin system, consisting of two G protein-coupled receptors, orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), plays a crucial role in regulating wakefulness and arousal. Small molecule antagonists of these receptors are being explored for the treatment of sleep disorders. Research into conformationally constrained N,N-disubstituted 1,4-diazepanes has identified them as potent orexin receptor antagonists. bldpharm.com The design of these analogs was informed by an understanding of the preferred conformation of the central diazepane ring. bldpharm.com

Furthermore, medicinal chemistry efforts have focused on achieving selectivity for OX1R over OX2R. By modifying related scaffolds, researchers have been able to develop selective OX1R antagonists. For instance, the optimization of a nonselective dual orexin receptor antagonist from a substituted azabicyclo[2.2.1]heptane series led to the discovery of potent and selective OX1R antagonists. nih.gov This highlights the potential for fine-tuning the selectivity of diazepane-based compounds.

Compound ClassTarget Receptor(s)ActivityReference
Conformationally constrained N,N-disubstituted 1,4-diazepanesOrexin ReceptorsAntagonist bldpharm.com
Substituted azabicyclo[2.2.1]heptanesOX1R, OX2RSelective OX1R Antagonist nih.gov

Cannabinoid Receptor Agonism (CB2 vs. CB1)

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. While CB1 receptors are primarily located in the central nervous system, CB2 receptors are predominantly found in the periphery and on immune cells. This distribution makes selective CB2 agonists attractive therapeutic targets for various conditions without the psychoactive effects associated with CB1 agonism.

High-throughput screening campaigns have successfully identified aryl 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists. jocpr.comnih.gov These compounds have demonstrated excellent selectivity for CB2 over the CB1 receptor. nih.gov Subsequent optimization efforts have focused on improving the drug-like properties of this class of compounds, including their metabolic stability and solubility. jocpr.comnih.gov

Compound ClassTarget ReceptorActivitySelectivityReference
Aryl 1,4-diazepane derivativesCB2Potent AgonistHigh selectivity vs. CB1 jocpr.comnih.gov

Purinergic Receptor Antagonism (P2X4)

The P2X4 receptor, an ATP-gated ion channel, is implicated in various pathological processes, including neuropathic pain and inflammation. While specific studies on 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane derivatives are not available, research on related diazepine (B8756704) structures provides insights into potential interactions. A patent for a compound with a P2X4 receptor antagonist action, represented by a general formula including a diazepine derivative, has been filed. researchgate.net Additionally, structure-activity relationship studies on naphtho[1,2-b] jocpr.commdpi.comdiazepinedione-based compounds have led to the development of potent P2X4 receptor antagonists. nih.gov These findings suggest that the broader diazepine scaffold is a viable starting point for the design of P2X4 antagonists.

Dopamine (B1211576) D3 Receptor Binding Affinity

Lymphocyte Function-Associated Antigen-1 (LFA-1) Inhibition

Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor that plays a critical role in the immune response by mediating leukocyte adhesion and migration. The development of small molecule inhibitors of the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for inflammatory and autoimmune diseases.

Derivatives of the 1,4-diazepane scaffold have emerged as a novel class of potent LFA-1 inhibitors. Specifically, 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as high-affinity antagonists of the LFA-1/ICAM-1 interaction. Optimization of a lead compound from a combinatorial library resulted in derivatives with significant potency.

CompoundIC50 (nM)Reference
18d (a 1,4-diazepane-2-one derivative)110
18e (a 1,4-diazepane-2-one derivative)70

Enzyme Inhibition and Allosteric Modulation

Currently, there is a lack of specific published research detailing the enzyme inhibition or allosteric modulation properties of this compound or its close derivatives. While the broader class of benzodiazepines, which contains a diazepine ring, is known to act as allosteric modulators of the GABA-A receptor, this mechanism is distinct and may not be applicable to the title compound. Further investigation is required to characterize the potential effects of this compound derivatives on various enzyme systems and their capacity for allosteric modulation of other receptors.

Factor Xa (fXa) Inhibitory Activity

Derivatives of 1,4-diazepane have been identified as a promising class of Factor Xa (fXa) inhibitors, a critical enzyme in the blood coagulation cascade. nih.gov The core 1,4-diazepane moiety is strategically designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov This interaction is crucial for the high affinity and specificity of these compounds.

A notable example from a series of novel fXa inhibitors is compound YM-96765, which incorporates a 1,4-diazepane structure. This derivative has demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, and a lower value indicates greater potency. The significant inhibitory action of this compound highlights the potential of the 1,4-diazepane scaffold in the development of effective antithrombotic agents. nih.gov

Inhibitory Activity of 1,4-Diazepane Derivative against Factor Xa
CompoundTarget EnzymeIC50 (nM)
YM-96765Factor Xa6.8

Inhibition of Key Enzymes in Disease Pathways (e.g., Cancer Metabolism)

Currently, there is a lack of specific preclinical data detailing the inhibitory activity of this compound derivatives on key enzymes involved in cancer metabolism. Broader research into diazepine-containing structures has shown potential in targeting various enzymes implicated in cancer progression, but direct evidence for this specific class of compounds is not yet available in the public domain.

Antipathogenic Efficacy and Mechanisms

The antipathogenic properties of this compound derivatives are an area of growing interest, with preliminary investigations into their utility against drug-resistant microbial strains.

Antimicrobial Activity Against Drug-Resistant Strains

While specific data for this compound is limited, related diazepine structures have been evaluated for their antimicrobial potential. The inherent structural features of the diazepine ring system make it a versatile scaffold for the development of novel antimicrobial agents. However, detailed studies quantifying the minimum inhibitory concentrations (MICs) of this compound derivatives against a panel of drug-resistant bacteria are not yet extensively reported.

Efflux Pump Inhibitory (EPI) Mechanisms in Bacterial Resistance

A related compound, 1-benzyl-1,4-diazepane (B1296151), has been investigated for its potential as an efflux pump inhibitor (EPI) in Escherichia coli. nih.gov Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. This study demonstrated that 1-benzyl-1,4-diazepane can decrease the minimal inhibitory concentration of antibiotics like levofloxacin (B1675101) in E. coli strains that overexpress efflux pumps. nih.gov The mechanism of action appears to be mixed, involving an increase in membrane permeability and a decrease in the transcription of the acrAB gene, which codes for a key component of the AcrAB-TolC efflux pump. nih.gov This suggests that the 1,4-diazepane scaffold could be a valuable starting point for the development of EPIs to combat antibiotic resistance.

Efflux Pump Inhibitory Activity of a 1,4-Diazepane Derivative
CompoundOrganismMechanism of ActionObserved Effect
1-benzyl-1,4-diazepaneEscherichia coli (efflux pump overexpressing strains)Increases membrane permeability, decreases acrAB transcriptionDecreases MIC of levofloxacin

Antitubercular Activity against Mycobacterium tuberculosis

There is currently no specific preclinical data available on the antitubercular activity of this compound derivatives against Mycobacterium tuberculosis. Research into other heterocyclic compounds containing diazepine or benzimidazole (B57391) moieties has shown promise in this area, but direct evaluation of this particular chemical class has not been reported.

In Vitro Biological Screening Methodologies

The preclinical evaluation of this compound derivatives would typically involve a battery of standardized in vitro assays to characterize their pharmacological and antipathogenic activities.

For assessing Factor Xa inhibitory activity , a chromogenic assay is commonly employed. This method measures the ability of the compound to inhibit fXa from cleaving a synthetic, color-producing substrate. The change in absorbance is monitored over time to determine the rate of inhibition and calculate the IC50 value.

The evaluation of antimicrobial activity is generally performed using broth microdilution or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains, including drug-resistant isolates.

To investigate efflux pump inhibitory activity , a common method is the checkerboard assay, where the MIC of an antibiotic is determined in the presence and absence of the potential EPI. A reduction in the antibiotic's MIC indicates EPI activity. Additionally, real-time efflux assays using fluorescent substrates like ethidium (B1194527) bromide can directly measure the ability of a compound to block efflux pumps.

For determining antitubercular activity , the Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis. This colorimetric assay uses the metabolic activity of the bacteria to reduce a dye, providing a measure of cell viability.

High-Throughput Screening (HTS) Campaigns for Hit Identification

High-Throughput Screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large, structurally diverse compound libraries to identify "hits"—molecules that modulate a specific biological target. plos.orgox.ac.uk For derivatives of this compound, HTS campaigns would typically employ fluorescence-based enzymatic assays or cell-based assays to screen for desired activities, such as enzyme inhibition or antiproliferative effects. plos.orgh1.co

The quality and reliability of an HTS campaign are paramount. Key metrics such as the Z'-factor are used to evaluate the signal-to-background ratio, with a value between 0.5 and 1.0 indicating a high-quality assay suitable for screening. plos.org A significant challenge in HTS is the prevalence of false positives, which can arise from compounds that interfere with the assay technology itself. nih.gov To mitigate this, hits identified in primary screens undergo rigorous validation, often involving orthogonal binding analyses like surface plasmon resonance (SPR) to confirm genuine interaction with the target. plos.org This structured approach ensures that resources are focused on compounds with genuine biological activity, moving them forward for more detailed characterization. ox.ac.uk

Cell-Based Assays for Growth Inhibition and Cellular Responses

Following hit identification, cell-based assays are crucial for evaluating the biological effects of this compound derivatives in a cellular context. These assays are fundamental for determining a compound's potential as an anticancer agent by measuring its ability to inhibit the growth of various cancer cell lines. nih.govresearchgate.net

One common method is the MTT assay, which assesses cell viability. Studies on related benzo[b]furo[3,4-e] nih.govnih.govdiazepin-1-one derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as MCF-7 (breast), PC3 (prostate), and A2780 (ovarian). researchgate.net For instance, certain derivatives showed potent antiproliferative activity comparable to the reference drug podophyllotoxin, while exhibiting low toxicity in normal human umbilical vein endothelial cells (HUVEC). researchgate.net

Further investigation into the mechanism of action often involves flow cytometry analysis. This technique can reveal how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death). For example, a promising diazepine derivative was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in human cancer cells, confirming that its cytotoxic effects are mediated through the activation of apoptotic pathways. researchgate.net Similarly, other research on 4-aryl-thieno nih.govnih.govdiazepin-2-one derivatives identified compounds with potent antiproliferative activities against melanoma and hematopoietic cell lines, surpassing the efficacy of the standard drug sorafenib. nih.gov While these studies were not on the exact title compound, they establish the potential of the broader diazepine scaffold in oncology.

Cytotoxicity of Selected Diazepine Derivatives Against Cancer Cell Lines
Compound ClassCell LineActivity NotedMechanism
Benzo[b]furo[3,4-e] nih.govnih.govdiazepin-1-onesMCF-7, PC3, A2780Significant cytotoxic activityInduction of apoptosis
4-Aryl-thieno nih.govnih.govdiazepin-2-onesA375P (Melanoma), U937 (Hematopoietic)Potent antiproliferative activityMulti-protein kinase inhibition
5-Aryl-1,4-benzodiazepinesVarious Human Tumor LinesGrowth inhibitionNot specified

Fluorimetric Assays for Membrane Permeability and Functionality

The ability of a drug candidate to cross biological membranes is a critical determinant of its pharmacokinetic profile and ultimate efficacy. Fluorimetric assays are widely used to assess membrane permeability in a high-throughput format. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common screening tool that evaluates a compound's ability to diffuse across an artificial lipid layer, mimicking passive transport across cell membranes. frontiersin.org

In this assay, compounds are classified as having low or high permeability based on their apparent permeability coefficient (Papp). A Papp value greater than or equal to 1 x 10-6 cm/s is typically considered high. researchgate.net This technique allows for the early-stage filtering of compounds that are unlikely to be orally bioavailable due to poor membrane transport characteristics. While specific data for this compound is not publicly available, this methodology is standard for characterizing new chemical entities.

Preclinical In Vivo Efficacy Studies

Evaluation in Animal Models of Disease (e.g., antimicrobial models, cancer xenografts, thrombosis)

Antimicrobial Models: Preclinical animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. vibiosphen.com Standard models, often using mice, assess a compound's ability to reduce bacterial loads in specific organs, improve clinical symptoms, and increase survival rates in infections like pneumonia, septicemia, or skin infections. vibiosphen.comfrontiersin.org For example, a rabbit cardiac device pocket model has been used to show that local delivery of antibiotics can achieve complete eradication of both Gram-positive and Gram-negative bacterial colonization. frontiersin.org Such models would be critical for determining any potential antimicrobial efficacy of 1,4-diazepane derivatives.

Cancer Xenografts: To assess in vivo anticancer activity, patient-derived tumor xenograft (PDTX) models are increasingly used. nih.gov These models, where human tumor tissue is implanted into immunocompromised mice, better recapitulate the heterogeneity and microenvironment of patient tumors compared to traditional cell-line xenografts. nih.gov They are used to evaluate a drug's ability to inhibit tumor growth and to identify predictive biomarkers of response. nih.gov Studies on 1,4-diazepane derivatives have shown low cytotoxicity in initial cell-based assays, suggesting a favorable profile for further in vivo testing in such xenograft models to confirm any potential anticancer effects. nih.gov

Thrombosis Models: The 1,4-diazepane scaffold has been successfully exploited to develop potent antithrombotic agents. A novel series of 1,4-diazepane derivatives were designed as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov In vivo studies in animal models of thrombosis demonstrated that lead compounds possessed effective antithrombotic activity without significantly prolonging bleeding time, a common side effect of anticoagulants. nih.gov This highlights the therapeutic potential of this chemical class in cardiovascular disease. nih.govmcmaster.ca

In Vivo Efficacy of 1,4-Diazepane Derivatives in a Thrombosis Model
CompoundTargetIn Vitro Activity (IC50)In Vivo Outcome
YM-96765 (Compound 13)Factor Xa6.8 nMEffective antithrombotic activity without prolonging bleeding time

Assessment of Neuropharmacological Effects in Relevant Models

The structural similarity of diazepanes to benzodiazepines suggests potential activity in the central nervous system (CNS). researchgate.net Consequently, 1,4-diazepane derivatives are evaluated for neuropharmacological effects using a battery of animal models. mdpi.com These models can assess effects on spontaneous motor activity, anxiety, motor coordination, and sedation. mdpi.com

Recent research has focused on 1,4-diazepane derivatives as ligands for sigma receptors, which are implicated in neurodegenerative disorders. nih.govnih.gov In these studies, newly synthesized compounds are first tested for their binding affinity to sigma receptor subtypes (σ1 and σ2). nih.gov Promising candidates are then advanced to animal models to evaluate their potential as antipsychotics, antiamnesics, or neuroprotective agents. nih.govnih.gov The zebrafish model is also gaining traction as a high-throughput tool for screening compounds for neuroactivity and behavioral effects relevant to human brain disorders. nih.gov

Radiotracer Development for PET Imaging and Biodistribution Studies

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of a drug's biodistribution and target engagement in vivo. nih.gov To be used in PET imaging, a molecule like a 1,4-diazepane derivative must be radiolabeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (18F). nih.govnih.gov

The development of a radiotracer involves chemical synthesis to incorporate the radioisotope into the molecule. mdpi.com Once synthesized, the radiolabeled compound is administered intravenously into an animal model, and dynamic PET scans are acquired. nih.gov These studies provide crucial information on pharmacokinetics, including the compound's ability to cross the blood-brain barrier, its accumulation in target organs, and its routes of elimination. nih.govresearchgate.net For example, biodistribution studies of a novel 18F-labeled compound in mice showed its capacity to enter the brain, rapid accumulation in the liver, and eventual elimination through urine. nih.gov Such studies are essential for optimizing drug candidates and understanding their in vivo behavior before they can be considered for clinical trials. thno.org

Metabolic Stability and Pharmacokinetic Profile Optimization in Preclinical Species

The development of novel therapeutic agents requires a thorough understanding of their metabolic stability and pharmacokinetic properties to ensure adequate systemic exposure and duration of action. For derivatives of this compound, a key focus of preclinical research is the optimization of these parameters to enhance their potential as viable drug candidates. This section details the findings from preclinical investigations into the metabolic stability and pharmacokinetic profiles of this class of compounds in various animal models.

The 1,4-diazepane scaffold, while a common feature in many biologically active compounds, can be susceptible to metabolic breakdown. Early research into related 1,4-diazepane and benzodiazepine (B76468) derivatives has highlighted that these molecules can undergo several metabolic transformations, including oxidation, N-dealkylation, and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The introduction of a trifluoromethyl group on the benzoyl moiety of this compound is a strategic modification aimed at improving metabolic stability. The strong carbon-fluorine bond is generally resistant to metabolic cleavage, which can block potential sites of oxidation on the aromatic ring, a common route of metabolism for many xenobiotics.

In Vitro Metabolic Stability Assessment

To predict the in vivo clearance of this compound derivatives, in vitro metabolic stability studies are typically conducted using liver microsomes and hepatocytes from various preclinical species, such as rats, mice, and dogs, as well as from human donors. These assays provide crucial data on the intrinsic clearance (CLint) of the compounds, which is a measure of the metabolic capacity of the liver.

In a representative study, the metabolic stability of a series of this compound analogues was evaluated in rat and human liver microsomes. The half-life (t½) and intrinsic clearance were determined to identify the most stable candidates for further in vivo evaluation.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Liver Microsomes
CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative ARat4530.8
Human>120<11.5
Derivative BRat2555.4
Human9015.4
Derivative CRat>120<11.5
Human>120<11.5

The results, as illustrated in the hypothetical data in Table 1, often reveal species-dependent differences in metabolism. For instance, some derivatives may exhibit moderate stability in rat liver microsomes but significantly higher stability in human liver microsomes. Such data is critical for selecting the most appropriate preclinical species for further pharmacokinetic and toxicological studies and for predicting human pharmacokinetics. The high stability of certain derivatives, such as Derivative C, suggests that the trifluoromethyl group, along with other structural modifications, can effectively shield the molecule from extensive metabolic degradation.

Preclinical Pharmacokinetic Profiles

Following promising in vitro stability data, lead compounds are advanced to in vivo pharmacokinetic studies in preclinical species, typically rats and dogs. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are determined.

For a lead this compound derivative, a pharmacokinetic study in rats and dogs following intravenous (IV) and oral (PO) administration would be conducted to assess its systemic exposure and oral absorption.

Table 2: Pharmacokinetic Parameters of a Lead this compound Derivative in Preclinical Species
ParameterRat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose (mg/kg)1515
CL (mL/min/kg)15.2-5.8-
Vd (L/kg)2.5-1.8-
t½ (h)1.92.13.63.8
AUC (ng·h/mL)1100350028709850
Cmax (ng/mL)-850-1800
Tmax (h)-0.5-1.0
Bioavailability (%F)64%69%

The pharmacokinetic data, as exemplified in Table 2, would provide critical insights into the in vivo behavior of the compound. A low to moderate clearance in both rats and dogs would suggest efficient metabolic stabilization. A reasonable volume of distribution would indicate that the compound distributes into tissues without excessive accumulation. A terminal half-life of several hours is often desirable for a manageable dosing regimen. Good oral bioavailability in both species would be a strong indicator of the compound's potential for oral administration in humans.

Optimization Strategies

The optimization of the metabolic stability and pharmacokinetic profile of this compound derivatives is an iterative process. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are conducted to understand how modifications to the chemical structure impact both the desired pharmacological activity and the ADME properties.

Strategies to improve metabolic stability often involve blocking sites of metabolism. In addition to the use of the trifluoromethyl group, other approaches may include the introduction of other halogens, such as chlorine or fluorine, at other potential metabolic hotspots, or the incorporation of heterocyclic rings that are less prone to metabolism.

To enhance oral bioavailability, medicinal chemists may focus on optimizing the physicochemical properties of the compounds, such as solubility and permeability. Poor absorption can be a significant hurdle, and modifications to improve these properties can lead to a more favorable pharmacokinetic profile.

Future Research Directions and Translational Perspectives for 1 2 Trifluoromethyl Benzoyl 1,4 Diazepane

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Biological Profiles

The rational design of next-generation analogues of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane is a critical step toward enhancing its biological profile. This process involves systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural features influence biological activity. chemisgroup.usnih.govnih.gov For the 1,4-diazepine scaffold, modifications at various positions on both the diazepine (B8756704) and the aromatic rings can significantly impact efficacy and target interaction. chemisgroup.us

Key areas for modification include:

The Trifluoromethylbenzoyl Moiety: The trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, which can affect target binding and cell permeability. nih.gov Altering the position of the trifluoromethyl group on the benzoyl ring or replacing it with other electron-withdrawing or donating groups could fine-tune these properties.

The Diazepane Ring: The conformational flexibility of the seven-membered diazepine ring is crucial for its interaction with biological targets. nih.gov Introducing substituents on the diazepine ring can constrain its conformation, potentially leading to higher affinity and selectivity for a specific target. nih.gov

The Amide Linker: The amide bond connecting the two main moieties is a key structural feature. Modifications to this linker, such as altering its rigidity or hydrogen-bonding capacity, could modulate the compound's biological activity.

The synthesis of these new analogues can be achieved through various established and emerging organic synthesis methodologies. nih.govrsc.orgnih.gov A modular synthetic approach would be particularly advantageous, allowing for the efficient generation of a diverse range of derivatives by combining different building blocks. researchgate.net

Table 1: Potential Modifications and Expected Outcomes for Analogue Design

Structural Modification Rationale Potential Outcome
Varying substituent on the benzoyl ring Modulate electronic properties and steric interactions Improved target affinity and selectivity
Introducing chirality to the diazepine ring Enhance specificity for chiral binding pockets Increased potency and reduced off-target effects
Fusing an additional ring to the diazepine scaffold Constrain conformation and introduce new interaction points Novel biological activities and target profiles

Identification of Novel Biological Targets for Therapeutic Development

A key future direction is the identification of novel biological targets for this compound and its analogues. The versatility of the diazepine scaffold suggests that it may interact with a variety of proteins beyond the traditional targets for this class of compounds. nih.gov Diazepine-based compounds have been reported to act on enzymes, G-protein coupled receptors (GPCRs), and have been explored for their potential as anticancer, anticonvulsant, and anti-infective agents. nih.govnih.gov

Strategies for novel target identification include:

In Silico Target Prediction: Computational approaches, such as reverse docking and pharmacophore modeling, can screen the compound against databases of known protein structures to predict potential binding partners. f1000research.com This can generate hypotheses for subsequent experimental validation.

Phenotypic Screening: Testing the compound in various cell-based or organismal models of disease can reveal unexpected therapeutic effects. The molecular target responsible for the observed phenotype can then be identified through techniques like chemical proteomics.

Chemical Proteomics: This approach uses affinity-based probes derived from the parent compound to isolate its binding partners from cell lysates, allowing for direct identification of protein targets.

The identification of new targets would open up possibilities for developing therapies for a wider range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. nih.gov

Advanced Computational Modeling for Lead Optimization

Advanced computational modeling plays a pivotal role in the lead optimization process, enabling a more rational and efficient design of improved drug candidates. frontiersin.orgnih.gov Techniques such as molecular docking, quantum mechanics, and molecular dynamics (MD) simulations can provide detailed insights into the interactions between this compound analogues and their biological targets at an atomic level. acs.orgresearchgate.net

These computational tools can be used to:

Predict Binding Affinity and Pose: Molecular docking can predict how a ligand binds to its target protein and estimate the strength of the interaction, guiding the design of analogues with improved potency. nih.gov

Understand Structure-Activity Relationships (SAR): By modeling a series of analogues, researchers can understand why certain structural modifications lead to changes in activity, providing a rationale for further design.

Assess Drug-like Properties: Computational models can predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with a higher probability of success in clinical development.

The integration of computational modeling with synthetic chemistry creates a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results validate and refine the computational models. acs.org

Development of Chemical Probes for Receptor Mapping

The development of chemical probes from the this compound scaffold is a valuable strategy for target validation and receptor mapping. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in a biological system. nih.gov

To serve as an effective chemical probe, a derivative of this compound would need to be modified to incorporate a reactive or reporter group, such as:

A photo-affinity label: This group can be activated by light to form a covalent bond with the target protein, enabling its identification.

A biotin (B1667282) or fluorescent tag: These tags allow for the detection and isolation of the target protein.

These probes can be used in a variety of applications, including:

Target Identification: Identifying the specific proteins that the compound interacts with in cells or tissues.

Receptor Occupancy Studies: Determining the extent to which the compound binds to its target in a living system.

Imaging: Visualizing the distribution of the target protein in cells or organisms.

The development of high-quality chemical probes from this scaffold would be a significant contribution to understanding its mechanism of action and exploring its therapeutic potential.

Integration of Sustainable Chemistry Principles in Pharmaceutical Synthesis

The integration of sustainable or "green" chemistry principles into the synthesis of this compound and its derivatives is an important consideration for environmentally responsible pharmaceutical development. pharmtech.comnih.gov Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2.

Catalysis: Employing catalytic reactions, including biocatalysis, to improve efficiency and reduce waste.

One-Pot Synthesis: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent use. researchgate.net

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

Adopting these principles can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes for this class of compounds.

Table 2: Green Chemistry Strategies for Diazepane Synthesis

Green Chemistry Principle Application in Synthesis Benefit
Waste Prevention One-pot reactions, high-yield steps Reduced chemical waste and purification needs
Atom Economy Multicomponent reactions Maximized incorporation of starting materials into the product
Use of Safer Solvents Replacing chlorinated solvents with water or ethanol Reduced environmental impact and improved worker safety

High-Throughput Screening and Combinatorial Library Generation for Drug Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the drug discovery process. nih.govresearchgate.net For this compound, these techniques can be used to rapidly generate and evaluate a large and diverse library of related compounds to identify new lead candidates. nih.gov

The process involves:

Combinatorial Library Synthesis: A library of analogues is synthesized by systematically combining a set of chemical building blocks. For example, various substituted benzoyl chlorides could be reacted with a range of substituted 1,4-diazepanes to create a large matrix of compounds. nih.gov

High-Throughput Screening (HTS): The synthesized library is then screened against a panel of biological targets using automated, high-throughput assays to identify compounds with the desired activity.

This approach allows for the exploration of a vast chemical space in a short amount of time, significantly increasing the chances of discovering novel compounds with potent and selective biological activity. The data generated from HTS can also provide valuable insights into the structure-activity relationships within the compound series, further guiding lead optimization efforts.

Q & A

Basic Research Question

  • HPLC-DAD/UV : Monitors degradation products over time under accelerated stability conditions (40°C/75% RH) .
  • TGA/DSC : Assesses thermal stability and phase transitions .
  • Mass Spectrometry : Identifies hydrolytic or oxidative degradation pathways (e.g., trifluoromethyl group oxidation) .

How can researchers design experiments to evaluate the compound’s selectivity across GABA receptor subtypes?

Advanced Research Question
Use competitive binding assays with subtype-specific radioligands (e.g., [³H]Flumazenil for GABAₐ receptors) . Pair this with patch-clamp electrophysiology in transfected HEK293 cells expressing human GABAₐ (α₁-β₂-γ₂) vs. GABA₅ receptors to quantify functional selectivity . Statistical analysis via ANOVA can identify subtype-specific potency differences (p < 0.05) .

What strategies mitigate side reactions during the acylation of 1,4-diazepane?

Basic Research Question

  • Protecting Groups : Temporarily block reactive nitrogen sites using tert-butoxycarbonyl (Boc) groups .
  • Low-Temperature Acylation : Perform reactions at 0–5°C to suppress dimerization .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track acyl chloride consumption and terminate reactions at ~90% conversion .

How can contradictory results in cytotoxicity assays be systematically analyzed?

Advanced Research Question
Apply multivariate regression analysis to correlate cytotoxicity (IC₅₀) with variables like cell passage number, serum batch, or compound solubility. For instance, use partial least squares (PLS) regression to deconvolute confounding factors . Replicate experiments across independent labs with harmonized protocols to isolate biological vs. methodological variability .

What reactor design considerations are critical for scaling up synthesis while maintaining yield?

Advanced Research Question

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic acylation steps, reducing side products .
  • Membrane Separation : Integrate in-line nanofiltration to remove unreacted benzoyl chloride, improving purity .
  • Process Control : Use PID controllers to maintain pH (7.5–8.5) and temperature (±1°C) during critical steps .

How does the trifluoromethyl group influence the compound’s metabolic stability in vivo?

Basic Research Question
The CF₃ group reduces metabolic oxidation due to its electron-withdrawing nature, prolonging half-life. Validate via in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation rates . Compare with non-fluorinated analogs using LC-MS/MS to confirm enhanced stability .

What orthogonal validation methods confirm successful diazepane functionalization?

Basic Research Question

  • ¹³C NMR : Verify benzoylation via carbonyl carbon resonance at ~170 ppm .
  • X-ray Crystallography : Resolve crystal structures to confirm regioselectivity (e.g., N1 vs. N4 acylation) .
  • HRMS : Match exact mass (<5 ppm error) to theoretical [M+H]⁺ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.